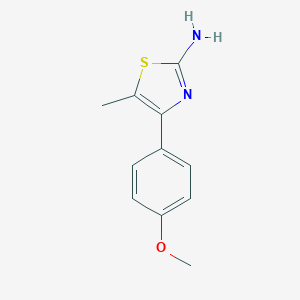

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Descripción general

Descripción

Análisis De Reacciones Químicas

Reactivity of the 2-Amino Group

The primary reactive site is the 2-amino group, which participates in nucleophilic reactions. Key transformations include:

Table 1: Reactions at the 2-amino group

For example, condensation with substituted benzaldehydes yields hydrazone or benzylidene derivatives, as seen in analogs like compound 14 (Scheme 3, ).

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group directs EAS to the para position due to its electron-donating methoxy group. Reported modifications include:

Table 2: EAS on the methoxyphenyl ring

| Reaction | Reagents/Conditions | Position Modified | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | para to -OCH₃ | Nitro-substituted derivatives | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | para to -OCH₃ | Halo-substituted analogs |

Halogenation enhances biological activity in analogs like 25a (IC₅₀ = 23.30 ± 0.35 μM, ).

Thiazole Ring Reactivity

The thiazole core undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

- Methyl group reactivity : The 5-methyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions (observed in related thiazoles, ).

- Sulfur atom : Participates in coordination with metal ions or forms sulfoxides upon oxidation with H₂O₂ .

Ring-Opening Reactions

Treatment with strong bases (e.g., NaOH) cleaves the thiazole ring, yielding thioamide intermediates, which reform into pyran or pyrimidine hybrids under specific conditions .

Multi-Component Reactions (MCRs)

The compound serves as a scaffold for synthesizing complex heterocycles:

Table 3: MCRs involving the thiazole core

For instance, compound 17 ( ) showed 88% seizure protection in murine models.

Reduction and Oxidation

- Reduction : The thiazole ring is resistant to common reductants (e.g., NaBH₄), but LiAlH₄ reduces the C=N bond, opening the ring to form dihydrothiazoles .

- Oxidation : The methyl group oxidizes to a carboxylic acid, enhancing water solubility for pharmacological applications .

Biological Activity Correlation

Reaction-derived analogs exhibit enhanced bioactivity:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For example, derivatives of this compound have been evaluated for their ability to act as selective antagonists at adenosine receptors, which play a crucial role in cellular signaling and immune responses.

Case Study: Antimicrobial Efficacy

A study conducted by researchers focused on synthesizing derivatives of thiazole compounds, including this compound. The results demonstrated that certain derivatives exhibited enhanced antimicrobial properties compared to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antitumor Properties

In addition to its antimicrobial effects, this compound has been investigated for its antitumor activities . Thiazole compounds are known for their involvement in various biological processes, including cell cycle regulation and apoptosis induction.

Case Study: Antitumor Activity

A relevant study highlighted the antitumor potential of thiazole derivatives, including this compound. The findings revealed that these compounds could inhibit tumor growth in vitro by inducing cell cycle arrest at the G2/M phase. This activity was attributed to the modulation of specific signaling pathways involved in cancer progression .

Pharmacological Applications

The pharmacological profile of this compound includes its interaction with adenosine receptors. It has shown high binding affinity for human adenosine A3 receptors while maintaining selectivity against A1 and A2A receptors. This specificity is crucial for minimizing side effects while enhancing therapeutic efficacy.

Data Table: Binding Affinity of Derivatives

| Compound Name | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| This compound | 15 nM | A3 > A1, A2A |

| 4-(4-Methoxyphenyl)-2-amino-thiazole | 20 nM | A3 > A1 |

| 3-(4-Methoxyphenyl)-5-amino-thiadiazole | 25 nM | A3 |

This table illustrates the binding affinity of various derivatives, highlighting the potential of this compound as a selective pharmacological agent .

Mecanismo De Acción

WAY-278459-A ejerce sus efectos inhibiendo la actividad de la transcriptasa inversa del VIH-1, una enzima crucial para la replicación del virus del VIH. Al unirse a la enzima, evita la transcripción del ARN viral a ADN, inhibiendo así la replicación del virus .

Comparación Con Compuestos Similares

WAY-278459-A es único en su capacidad de inhibir tanto la transcriptasa inversa del VIH-1 de tipo salvaje como la mutante. Compuestos similares incluyen:

Zidovudina: Un medicamento antirretroviral utilizado para prevenir y tratar el VIH/SIDA.

Lamivudina: Otro medicamento antirretroviral utilizado para tratar el VIH y la hepatitis B.

Efavirenz: Un inhibidor no nucleósido de la transcriptasa inversa utilizado para tratar el VIH.

WAY-278459-A destaca por sus efectos inhibitorios de amplio espectro tanto en las formas de tipo salvaje como en las mutantes de la enzima .

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para WAY-278459-A no están fácilmente disponibles en el dominio público. Por lo general, se sintetiza en laboratorios especializados bajo condiciones controladas. Los métodos de producción industrial probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Actividad Biológica

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine, also known as MTA, is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a thiazole ring, making it a candidate for various pharmacological applications. This article reviews the biological activity of MTA, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

- IUPAC Name : 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

- Molecular Weight : 220.3 g/mol

- PubChem CID : 613228

- SMILES Notation : CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC

Biological Activity Overview

The biological activity of MTA has been investigated through various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

MTA has shown promising anticancer properties in several studies. For instance, in a study assessing the cytotoxic effects of thiazole derivatives against cancer cell lines, MTA demonstrated significant antiproliferative activity. The compound was evaluated against multiple cancer cell lines, including:

- HOP-92 (NSCL cancer cell line) : GI value of 86.28% at 10 μM.

- HCT-116 (colorectal carcinoma) : GI values of 40.87%.

- SK-BR-3 (breast cancer) : GI values of 46.14% .

These findings suggest that MTA may act as a potent inhibitor of cancer cell growth.

The mechanism through which MTA exerts its biological effects involves several pathways:

- Histamine Receptor Interaction : MTA's structural similarity to histamine suggests it may interact with histamine receptors, particularly H4R, which are involved in inflammatory responses and cancer progression .

- Kinase Inhibition : Computational predictions indicate that MTA and its derivatives may target kinase receptors, which play crucial roles in cell signaling and proliferation .

- Reactive Oxygen Species (ROS) Modulation : Some thiazole derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | GI Value (%) at 10 μM | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | HOP-92 | 86.28 | Histamine receptor interaction |

| Antiproliferative | HCT-116 | 40.87 | Kinase inhibition |

| Antiproliferative | SK-BR-3 | 46.14 | Induction of oxidative stress |

Case Studies

Several case studies have documented the efficacy of MTA in preclinical settings:

- Study on Cytotoxicity : A comprehensive study evaluated various thiazole derivatives for their cytotoxic effects against fibroblast cells and seven different cancer cell lines. MTA exhibited notable cytotoxicity compared to other derivatives tested .

- Histamine Receptor Study : Research focused on the pharmacological characterization of histamine receptors revealed that compounds similar to MTA could modulate receptor activity, potentially influencing tumor growth and metastasis .

- In Vivo Studies : In vivo models have suggested that thiazole derivatives can reduce tumor size and improve survival rates in experimental cancer models, highlighting the therapeutic potential of compounds like MTA .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTXFLYFZOMYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909576 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105512-88-7 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.